molecular formula C13H12BrN3S B2577763 N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea CAS No. 329777-80-2

N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea

Cat. No.: B2577763
CAS No.: 329777-80-2
M. Wt: 322.22
InChI Key: ZGSQDBFHJFKDRA-UHFFFAOYSA-N
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Description

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a bromine atom and a methyl group, linked to a phenylthiourea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea typically involves the reaction of 5-bromo-3-methyl-2-pyridinamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Major products are sulfonyl derivatives.

    Reduction: Products include corresponding amines.

Scientific Research Applications

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with proteins is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-3-methyl-2-pyridinyl)-N-methylbenzamide
  • N-(5-bromo-3-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine
  • tert-butyl 5-bromo-3-methylpyridin-2-ylcarbamate

Uniqueness

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea is unique due to its combination of a brominated pyridine ring and a phenylthiourea moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic chemistry and biological research.

Biological Activity

N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a thiourea moiety. This unique structure contributes to its reactivity and biological interactions. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown efficacy against Mycobacterium tuberculosis, with significant minimum inhibitory concentrations (MIC) indicating its potential as an anti-tubercular agent .

Anticancer Properties

In cancer research, this compound has been evaluated for its antiproliferative effects on different human cancer cell lines. Notably, it exhibited moderate to strong activity against several types of cancer cells, with IC50 values ranging from 1.45 μM to 4.25 μM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological effects of this compound are primarily mediated through its interaction with specific proteins:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Binding : It binds to various receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study reported that derivatives of thiourea compounds exhibited significant antibacterial activity against M. tuberculosis, with the presence of the pyridine moiety enhancing efficacy .
  • Anticancer Evaluation : In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines significantly more than its analogs without the pyridine ring .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAntimicrobial4.5
N-(4-chlorophenyl)thioureaAntimicrobial10
2-Aminothiazole derivativesAntitubercular0.7
4-Picolinoyl derivativesAnticancer1.45 - 4.25

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3S/c1-9-7-10(14)8-15-12(9)17-13(18)16-11-5-3-2-4-6-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQDBFHJFKDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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